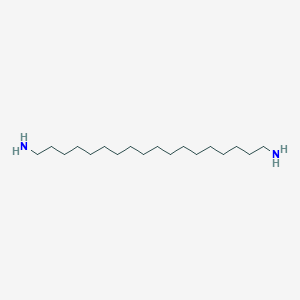
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadium(IV)phthalocyanine oxide, is a complex compound with the empirical formula C32H16N8OV and a molecular weight of 579.46 g/mol . This compound is part of the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and electronic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium typically involves the reaction of vanadium salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of vanadium oxychloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance in its applications .
化学反应分析
Types of Reactions
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Dimethylformamide (DMF), 1-chloronaphthalene.
Conditions: Reflux, controlled temperature, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) derivatives, while reduction may produce vanadium(III) complexes .
科学研究应用
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Medicine: Explored for its use in photodynamic therapy (PDT) for treating certain types of cancer and bacterial infections.
作用机制
The mechanism of action of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves its ability to interact with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS that selectively kill cancer cells .
相似化合物的比较
Similar Compounds
Titanyl phthalocyanine: Similar structure but with titanium as the central metal ion.
Copper phthalocyanine: Contains copper instead of vanadium.
Zinc phthalocyanine: Zinc is the central metal ion.
Iron phthalocyanine: Iron replaces vanadium in the structure.
Uniqueness
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is unique due to its specific redox properties and ability to generate reactive oxygen species (ROS). These characteristics make it particularly valuable in applications such as photodynamic therapy and as a catalyst in organic reactions .
属性
CAS 编号 |
13930-88-6 |
|---|---|
分子式 |
C32H16N8OV |
分子量 |
579.5 g/mol |
IUPAC 名称 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI 键 |
YRZZLAGRKZIJJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.O=[V+2] |
物理描述 |
Dark blue crystalline powder; [Alfa Aesar MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)
